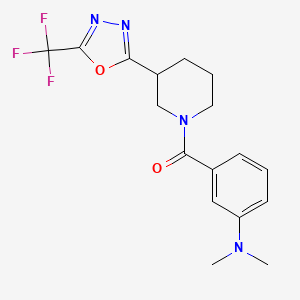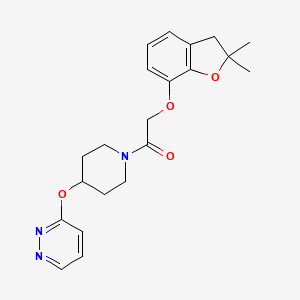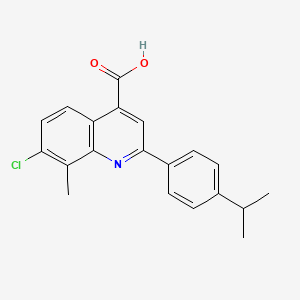
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H18ClNO2 . It has a molecular weight of 339.82 . This compound is used in proteomics research .
Physical and Chemical Properties The InChI code for this compound is 1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Applications
Chloroquine-containing compounds , structurally related to quinoline derivatives, have been extensively studied for their antimicrobial and antiviral effects. Research highlights the potential of chloroquine (CQ) and its derivatives in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose CQ in cancer therapy and as a synergistic partner in combination chemotherapy have been noted, indicating a broad therapeutic potential beyond its traditional antimalarial use (Njaria et al., 2015).
Antioxidant Activity
Chlorogenic acid (CGA) , another phenolic compound, demonstrates significant antioxidant activity, contributing to its potential as a natural safeguard food additive. Its broad biological and pharmacological effects, such as hepatoprotective, cardioprotective, and neuroprotective roles, underscore the versatility of phenolic acids in scientific research (Naveed et al., 2018).
Neuroprotective and CNS Stimulating Properties
Isoquinoline derivatives, which share a structural motif with quinolines, have been identified for their significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. These compounds, due to their interaction with the central nervous system, offer a pathway to developing novel pharmacotherapeutic agents (Danao et al., 2021).
Environmental and Wastewater Treatment
Phenoxy herbicides, including compounds structurally related to quinoline derivatives, have been the focus of studies regarding their sorption to soil and the environmental implications of their use. The interaction with soil components highlights the significance of understanding compound behavior in environmental matrices for better management and remediation strategies (Werner et al., 2012).
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEGTZURSWWXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)
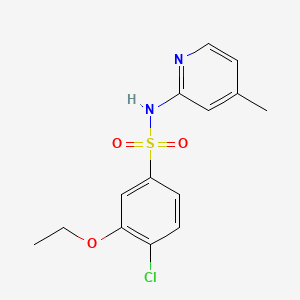
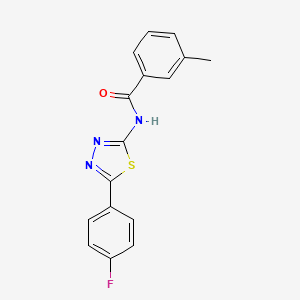
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)
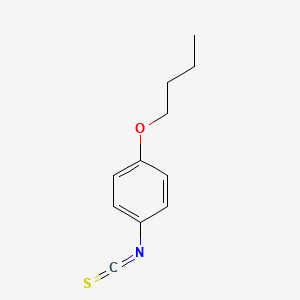
![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398387.png)
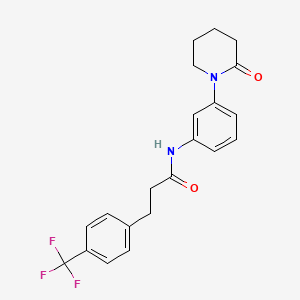
![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)
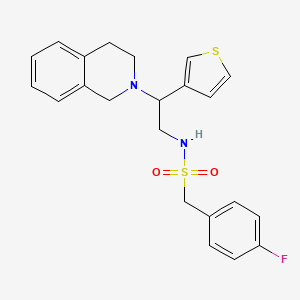
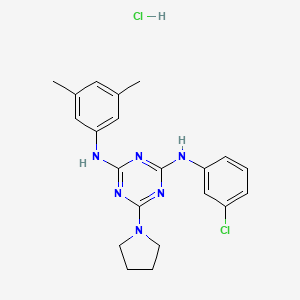
![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
